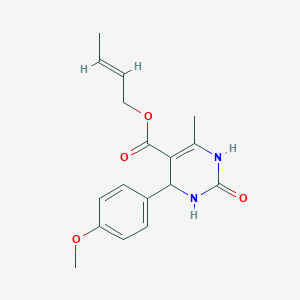

(2E)-but-2-en-1-yl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

(2E)-but-2-en-1-yl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli reaction-derived tetrahydropyrimidine (THP) derivative. Its structure features:

- Ester group: (2E)-but-2-en-1-yl at position 3.

- Substituents: 4-Methoxyphenyl at position 4 and methyl at position 4.

- Core scaffold: 2-Oxo-1,2,3,4-tetrahydropyrimidine.

This compound shares synthetic pathways with other THP derivatives, typically involving multicomponent reactions of aldehydes, β-ketoesters, and urea/thiourea derivatives . Its structural uniqueness lies in the α,β-unsaturated ester moiety ((2E)-but-2-en-1-yl), which may influence reactivity and biological interactions compared to simpler esters (e.g., ethyl or methyl).

Properties

IUPAC Name |

[(E)-but-2-enyl] 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-4-5-10-23-16(20)14-11(2)18-17(21)19-15(14)12-6-8-13(22-3)9-7-12/h4-9,15H,10H2,1-3H3,(H2,18,19,21)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEHIJIDYRIWEL-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/COC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-but-2-en-1-yl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with but-2-en-1-ol under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2E)-but-2-en-1-yl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require specific solvents, temperatures, and catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (2E)-but-2-en-1-yl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in medicinal chemistry. Research indicates that derivatives of tetrahydropyrimidines exhibit significant pharmacological properties, including:

- Anticancer Activity : Studies have shown that tetrahydropyrimidine derivatives can inhibit cancer cell proliferation. For instance, a derivative of this compound demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several bacterial strains. In vitro assays revealed that it exhibits potent antibacterial effects, making it a candidate for developing new antibiotics .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the synthesis of more complex molecules. For example:

- Synthesis of Bioactive Molecules : The compound can be used as a starting material for synthesizing other bioactive compounds through reactions such as nucleophilic substitutions and cyclization processes .

Agricultural Chemistry

Research has indicated potential applications in agricultural chemistry, particularly as a pesticide or herbicide:

- Pesticidal Activity : Preliminary studies suggest that derivatives of this compound may possess insecticidal properties against common agricultural pests. Field trials are necessary to evaluate its effectiveness and safety in agricultural settings .

Data Tables

| Application Area | Specific Activity | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | |

| Antimicrobial Properties | ||

| Organic Synthesis | Intermediate for Synthesis | |

| Agricultural Chemistry | Pesticidal Activity |

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer properties of tetrahydropyrimidine derivatives showed that (2E)-but-2-en-1-yl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics currently in use, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of (2E)-but-2-en-1-yl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through these interactions, which can alter the activity of the target molecules and influence cellular processes .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Key structural differences among analogs arise from substitutions at positions 2, 4, and 6, as well as ester modifications.

Key Observations :

- 2-Oxo vs.

- Aryl Substituents: Methoxyphenyl (target compound): Electron-donating methoxy group may improve solubility and influence π-π stacking. Hydroxyphenyl (): Participates in intermolecular hydrogen bonding, affecting crystal packing .

Ester Group Modifications

The ester group at position 5 significantly impacts physicochemical properties:

The α,β-unsaturated ester in the target compound could confer unique reactivity, such as serving as a dienophile in Diels-Alder reactions or interacting with biological nucleophiles.

Pharmacological and Functional Comparisons

- Antioxidant Activity :

- Crystallographic Behavior :

- Synthetic Flexibility :

- Brominated analogs (e.g., ) allow further functionalization via nucleophilic substitution .

Biological Activity

The compound (2E)-but-2-en-1-yl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a derivative of tetrahydropyrimidine, which has gained attention for its diverse biological activities. This article discusses its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

Tetrahydropyrimidines can be synthesized through various methods, including the Biginelli reaction and one-pot condensation techniques. The specific compound in focus combines multiple functional groups that contribute to its biological activity. Research indicates that structural modifications significantly influence the pharmacological properties of these compounds.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of tetrahydropyrimidine derivatives. The compound exhibited significant activity against various bacterial and fungal strains. For instance, a study reported minimal inhibitory concentrations (MICs) ranging from 0.20 mg/mL to 3.25 mg/mL against selected microorganisms, with the most potent activity observed against Trichophyton mentagrophytes .

| Microorganism | MIC (mg/mL) |

|---|---|

| Trichophyton mentagrophytes | 0.20 |

| Escherichia coli | 0.50 |

| Staphylococcus aureus | 0.75 |

| Candida albicans | 1.00 |

Anticancer Activity

The anticancer potential of tetrahydropyrimidine derivatives has been extensively studied using various cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. In particular, it showed promising results against HeLa and K562 cell lines, indicating its potential as an antitumor agent .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 110.25 |

| K562 | 152.64 |

| MDA-MB-231 | 200.00 |

The mechanism of action for these compounds often involves inhibition of key enzymes or pathways associated with microbial growth and cancer cell proliferation. Molecular docking studies have suggested that the compound may act as a tyrosine kinase inhibitor, potentially interfering with signaling pathways critical for tumor growth .

Case Studies

- Antimicrobial Evaluation : A study involving a series of tetrahydropyrimidines demonstrated that modifications at specific positions on the aromatic ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : In an investigation using the MTT assay, the compound's cytotoxicity was assessed against multiple cancer cell lines, revealing a higher safety index compared to traditional chemotherapeutics like cisplatin .

Q & A

Basic Question: How can the Biginelli reaction be optimized for synthesizing this tetrahydropyrimidine derivative?

Methodological Answer:

The compound can be synthesized via a modified Biginelli reaction, which involves condensation of an aldehyde (e.g., 4-methoxybenzaldehyde), a β-ketoester (e.g., (2E)-but-2-en-1-yl acetoacetate), and a urea/thiourea derivative. Key parameters for optimization include:

- Catalyst selection : Use Lewis acids (e.g., HCl, BF₃·OEt₂) or ionic liquids to enhance regioselectivity and yield .

- Solvent system : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility of intermediates .

- Reaction time/temperature : Microwave-assisted synthesis (60–80°C, 30–60 min) reduces side products compared to conventional heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.